O-Acetyl Losartan

Description

Historical Context and Nomenclature

This compound emerged as a recognized pharmaceutical impurity through comprehensive quality control investigations of losartan potassium drug products. The compound was first identified and characterized as part of systematic impurity profiling studies conducted during the development and manufacturing of losartan-containing medications. The nomenclature of this compound reflects its structural relationship to the parent drug losartan, with the "O-Acetyl" prefix indicating the presence of an acetyl group attached via an oxygen linkage.

The compound carries the Chemical Abstracts Service registry number 1006062-27-6 and is officially designated in pharmaceutical compendia as Losartan Potassium Impurity J according to the European Pharmacopoeia and as Losartan United States Pharmacopeia Related Compound B. This dual nomenclature system reflects the international standardization efforts in pharmaceutical quality control, ensuring consistent identification across different regulatory frameworks.

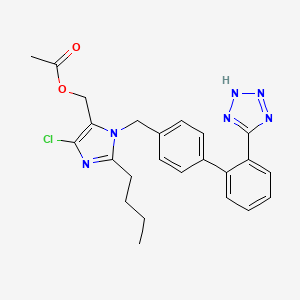

The systematic International Union of Pure and Applied Chemistry name for this compound is [2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl acetate. Alternative chemical names include 2-Butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole-5-methanol 5-acetate and (2-Butyl-4-chloro-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-imidazol-5-yl)methyl acetate.

Properties

IUPAC Name |

[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN6O2/c1-3-4-9-22-26-23(25)21(15-33-16(2)32)31(22)14-17-10-12-18(13-11-17)19-7-5-6-8-20(19)24-27-29-30-28-24/h5-8,10-13H,3-4,9,14-15H2,1-2H3,(H,27,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIUYRCVDCVFSBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)COC(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60143427 | |

| Record name | O-Acetyl losartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006062-27-6 | |

| Record name | [2-Butyl-4-chloro-1-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-imidazol-5-yl]methyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006062-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Acetyl losartan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1006062276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Acetyl losartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-ACETYL LOSARTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X65NI9XVQ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Acetyl Losartan typically involves the acetylation of Losartan. The process begins with Losartan, which is reacted with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: O-Acetyl Losartan undergoes various chemical reactions, including:

Hydrolysis: The acetyl group can be hydrolyzed back to Losartan under acidic or basic conditions.

Oxidation: The compound can be oxidized to form corresponding oxides, although this is less common.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions of acids or bases.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products:

Hydrolysis: Losartan.

Oxidation: Oxidized derivatives of this compound.

Substitution: Substituted derivatives of this compound.

Scientific Research Applications

Cardiovascular Health

O-Acetyl Losartan may be beneficial in treating various cardiovascular conditions due to its ability to lower blood pressure and mitigate the effects of angiotensin II. Its role in reducing left ventricular hypertrophy has been documented, which is significant for patients with chronic hypertension.

| Application | Description |

|---|---|

| Hypertension | Effective in reducing blood pressure in hypertensive patients. |

| Heart Failure | Potential use in managing heart failure symptoms and improving quality of life. |

| Diabetic Nephropathy | May provide renal protection in diabetic patients by reducing proteinuria. |

Neurological Benefits

Research indicates that Losartan can have neuroprotective effects by reducing oxidative stress and inflammation in the brain, particularly in aging populations. Although direct studies on this compound are scarce, these findings suggest potential applications for cognitive health.

Fibrosis Reduction

Topical applications of Losartan have shown promise in reducing scarring fibrosis associated with various ocular injuries. The inhibition of transforming growth factor-beta signaling through this compound could similarly be explored for its effectiveness in preventing fibrosis in other tissues.

Case Study 1: Neuroprotective Effects

A study involving aged IL-10 deficient mice demonstrated that treatment with Losartan significantly reduced markers of oxidative stress and improved cognitive function. While this study did not specifically investigate this compound, it provides a foundation for exploring similar effects with this derivative .

Case Study 2: Cardiovascular Outcomes

In a clinical trial assessing the effects of Losartan on frailty in older adults, improvements were noted in knee strength and overall physical function. The trial correlated serum concentrations of Losartan metabolites with positive outcomes, suggesting that derivatives like this compound could yield similar or enhanced results .

Case Study 3: Topical Applications

Research on topical formulations of Losartan indicated a reduction in scarring fibrosis after ocular procedures. This application could extend to this compound, warranting further investigation into its efficacy and safety for similar uses .

Mechanism of Action

O-Acetyl Losartan exerts its effects by blocking the angiotensin II type 1 receptor. This prevents angiotensin II from binding to the receptor, thereby inhibiting its vasoconstrictive and aldosterone-secreting effects. The acetylation of Losartan may enhance its binding affinity and prolong its duration of action.

Comparison with Similar Compounds

Key Structural Modifications

O-Acetyl Losartan belongs to a family of Losartan derivatives and impurities with modifications at critical functional groups (Table 1). These modifications influence physicochemical properties, receptor binding, and metabolic stability:

Table 1: Structural and Molecular Comparison of this compound and Related Compounds

Key Observations

- This compound vs.

- O-Acetyl vs. EXP3174 : EXP3174, the primary active metabolite of Losartan, features a carboxylic acid group instead of a hydroxymethyl group, which enhances AT1 receptor binding affinity (IC50: 3 nM vs. Losartan’s 30 nM) .

- Synthetic Impurities : Compounds like Losartan Methyl Ether and Losartan Trityl Ether (CAS: 1006062-28-7) are structurally distinct but share modifications at the imidazole 5-position, underscoring the sensitivity of this region to synthetic byproducts .

Pharmacological and Pharmacokinetic Comparisons

Receptor Binding and Potency

- EXP3174 : Demonstrates superior efficacy in blocking angiotensin II-induced responses, including intracellular Ca²⁺ elevation (IC50: 5 nM vs. Losartan’s 50 nM) and protein synthesis inhibition (IC50: 3 nM vs. 40 nM) .

- This compound: Limited pharmacological data exist, but derivatives with imidazole 5-position modifications (e.g., NO-donor side chains) retain antagonist potency comparable to Losartan . This suggests this compound may preserve AT1 binding but with unconfirmed efficacy.

Metabolic and Pharmacokinetic Profiles

- Losartan : Rapidly metabolized to EXP3174 via cytochrome P450 enzymes, with a half-life of 1.5–2 hours .

- EXP3174 : Longer half-life (~6–9 hours) and greater bioavailability, contributing to sustained antihypertensive effects .

- However, its metabolic fate remains uncharacterized.

Research Findings and Data Analysis

Comparative Efficacy in Preclinical Studies

- EXP3174 : In vascular smooth muscle cells (VSMCs), EXP3174 suppressed angiotensin II-induced ERK1/2 activation and cell proliferation at lower concentrations than Losartan .

- This compound: No direct efficacy studies are reported, but structurally similar derivatives (e.g., nitric oxide-coupled Losartan) showed preserved antagonism .

Biological Activity

O-Acetyl Losartan is a derivative of losartan, an angiotensin II receptor blocker (ARB) that is primarily used for treating hypertension and diabetic nephropathy. This article delves into the biological activities of this compound, exploring its pharmacological effects, mechanisms of action, and clinical implications based on various studies.

This compound functions by selectively inhibiting the angiotensin II type 1 (AT1) receptor, which is pivotal in regulating blood pressure and fluid balance. The compound binds more effectively to the AT1 receptor compared to its parent compound, losartan, enhancing its pharmacological efficacy. The inhibition of this receptor leads to:

- Vasodilation : Decreases vascular resistance and lowers blood pressure.

- Reduced Aldosterone Secretion : Decreases sodium reabsorption in the kidneys, promoting diuresis.

- Antioxidant Effects : Mitigates oxidative stress by reducing reactive oxygen species (ROS) production.

Pharmacological Effects

The biological activity of this compound has been investigated through various preclinical and clinical studies. Below are key findings:

Endothelial Progenitor Cells (EPCs)

A study demonstrated that losartan improves the function of EPCs in hypertensive models by reducing oxidative stress. This compound may exhibit similar effects due to its enhanced binding affinity to the AT1 receptor, promoting EPC proliferation and migration, crucial for vascular repair processes .

Nephropathy in Sickle Cell Anemia

In a phase-2 trial involving patients with sickle cell anemia, losartan significantly reduced urinary albumin excretion in individuals with nephropathy. The study reported a ≥25% reduction in urinary albumin-to-creatinine ratio (UACR) in 83% of participants with macroalbuminuria after treatment . This suggests that this compound could be beneficial in managing renal complications associated with sickle cell disease.

Protective Effects Against Acetaminophen-Induced Damage

Research indicated that losartan protects against liver and kidney damage induced by acetaminophen through its antioxidant and anti-inflammatory properties. In animal models, treatment with losartan led to decreased levels of liver enzymes (AST, ALT) and inflammatory cytokines (IL-1β, IL-6), suggesting a protective role in hepatic and renal function .

Diabetic Nephropathy

A study on diabetic rats showed that losartan treatment significantly reduced albuminuria and renal VEGF expression. The combination therapy with spironolactone further enhanced these effects, indicating that this compound could be a valuable addition to therapeutic regimens for diabetic nephropathy .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Q & A

Basic Research Questions

Q. What analytical methods are validated for quantifying O-Acetyl Losartan in pharmaceutical formulations, and how are they optimized?

- Methodological Answer : High-performance liquid chromatography (HPLC) and spectrophotometry are commonly used. A multivariate factorial design (e.g., full factorial) reduces experimental runs while optimizing parameters like dissolution medium pH, agitation speed, and detection wavelength. Validation follows ICH guidelines for linearity, precision, and accuracy .

Q. How is this compound synthesized and characterized to ensure purity in research settings?

- Methodological Answer : Synthesis involves acetylation of Losartan using acetic anhydride under controlled conditions. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation, HPLC for purity assessment (>98%), and mass spectrometry for molecular weight verification. Residual solvents are quantified via gas chromatography .

Q. What in vitro models are used to study this compound’s stability and metabolite formation?

- Methodological Answer : Stability studies use simulated gastric/intestinal fluids (e.g., pH 1.2–7.4 buffers) with incubation at 37°C. Metabolite profiling involves cytochrome P450 (CYP) enzyme microsomes (CYP2C9/3A4) to identify oxidation products. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) tracks degradation pathways .

Advanced Research Questions

Q. How are contradictory pharmacokinetic data resolved for this compound metabolites across experimental systems?

- Methodological Answer : Discrepancies between in vitro and in vivo metabolite profiles are addressed using physiologically based pharmacokinetic (PBPK) modeling. Interspecies differences (e.g., rat vs. human CYP activity) are normalized via allometric scaling. Enzyme inhibition/induction studies clarify metabolic interactions .

Q. What advanced animal models evaluate this compound’s efficacy in oxidative stress-related pathologies?

- Methodological Answer : Diabetic nephropathy models (e.g., streptozotocin-induced diabetic rats) measure renal DNA oxidation (8-hydroxy-2’-deoxyguanosine levels) and plasma antioxidant capacity. Aortic rupture models (e.g., Fbn1mgR/mgR mice) use survival analysis (log-rank tests) to assess age-dependent therapeutic effects .

Q. How do researchers optimize this compound formulations for targeted drug delivery?

- Methodological Answer : Solid lipid nanoparticles (SLNs) are developed using stearic acid and glycerol. Zeta potential measurements ensure colloidal stability, while factorial designs optimize drug loading. In vitro release studies use dialysis membranes with sink conditions, validated against HPLC standard curves .

Q. What statistical frameworks address negative results in clinical trials repurposing this compound (e.g., COVID-19)?

- Methodological Answer : Bayesian hierarchical models assess subgroup efficacy, while sensitivity analyses control for confounding variables (e.g., viral load, comorbidities). Biomarker trajectories (e.g., angiotensin-(1-7)) are analyzed using mixed-effects models to identify non-responders .

Q. How is transcriptomic profiling applied to study this compound’s molecular mechanisms in fibrosis?

- Methodological Answer : RNA sequencing of losartan-treated vs. control tissues (e.g., heart or kidney) identifies differentially expressed genes (e.g., collagen synthesis markers). Pathway enrichment analysis (e.g., KEGG) links gene clusters to TGF-β signaling. PPARγ antagonism experiments validate mechanistic targets .

Methodological Notes

- Experimental Design : Multivariate approaches (e.g., factorial designs) reduce resource use while capturing parameter interactions .

- Data Contradictions : Meta-analyses and sensitivity testing are critical for reconciling divergent results, particularly in metabolic and clinical studies .

- Ethical Compliance : Animal studies must adhere to institutional guidelines (e.g., EU Directive 86/609/EEC), including humane endpoints and sample size justification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.